![molecular formula C10H12O2 B14338375 Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate CAS No. 103324-11-4](/img/structure/B14338375.png)
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bicyclo[410]hepta-2,4-diene-7-carboxylate is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au) under specific reaction conditions . The reaction conditions often require a controlled environment to ensure the stability of the product.
Chemical Reactions Analysis
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate undergoes a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide (NaOCH₃).
Scientific Research Applications
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate involves its ability to undergo ring-opening reactions. The strained ring system provides a thermodynamic driving force for these reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate can be compared to other bicyclic compounds such as:
Cyclohepta-1,3,5-triene: This compound is a precursor in the synthesis of this compound and shares a similar ring structure.
Bicyclo[4.1.0]hept-2-ene: Another bicyclic compound with a similar ring strain and reactivity.
This compound stands out due to its ester functional group, which provides additional reactivity and potential for further functionalization.
Properties
CAS No. |
103324-11-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h3-9H,2H2,1H3 |
InChI Key |
NUVCRNFERWWSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


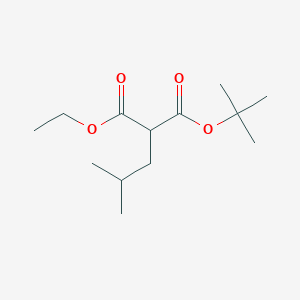
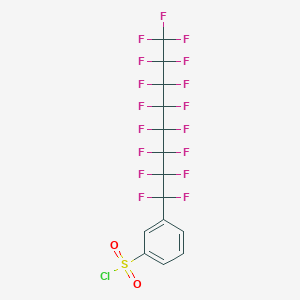
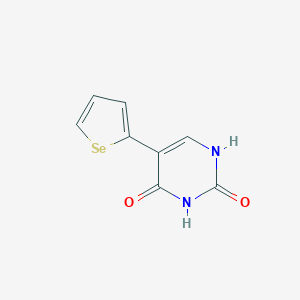
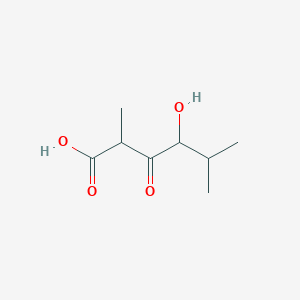
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)

![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
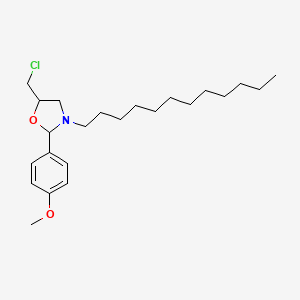
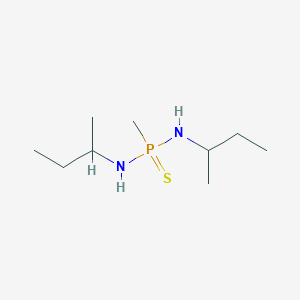
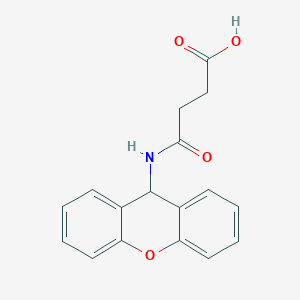
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

